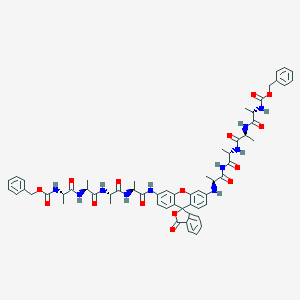
Cbz-ala4)2-罗丹明
描述
(Cbz-ala4)2-rhodamine is a derivative of rhodamine 110, a well-known fluorescent dye. This compound is characterized by the presence of four alanine residues linked to rhodamine 110 through benzyloxycarbonyl (Cbz) groups. The compound is used extensively in biochemical assays due to its fluorescent properties, which make it an excellent marker for various biological processes.
科学研究应用
(Cbz-ala4)2-rhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a fluorescent marker in assays to detect enzyme activity, protein interactions, and other biochemical processes.
Cell Imaging: Employed in fluorescence microscopy to visualize cellular structures and processes.
Drug Development: Utilized in high-throughput screening assays to identify potential drug candidates.
Environmental Monitoring: Used in sensors to detect pollutants and other environmental contaminants.
作用机制
Target of Action
The primary target of (Cbz-ala4)2-rhodamine is elastase , a serine proteinase . Elastase plays a crucial role in various biological processes, including tissue remodeling and immune responses.
Mode of Action
(Cbz-ala4)2-rhodamine acts as a fluorogenic substrate for elastase . It contains an amino acid or peptide covalently linked to each of rhodamine 110’s amino groups . Upon enzymatic cleavage by elastase, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to rhodamine 110, with a further increase in fluorescence .
Biochemical Pathways
The action of (Cbz-ala4)2-rhodamine primarily affects the proteinase activity in the biochemical pathway. The enzymatic cleavage of the substrate leads to the release of rhodamine 110, which can be detected due to its fluorescence . This process allows for the monitoring of elastase activity in biological systems.
Pharmacokinetics
It’s important to note that the fluorescence intensity of the monoamide and rhodamine 110, the products of the enzymatic cleavage, is constant from ph 3–9
Result of Action
The action of (Cbz-ala4)2-rhodamine results in the generation of a fluorescent signal . This signal can be used to measure the activity of elastase in a given sample . The fluorescence can be analyzed with an excitation wavelength of 485 nm and emission wavelength of 525 nm .
Action Environment
The action of (Cbz-ala4)2-rhodamine is influenced by environmental factors such as pH and temperature. As mentioned earlier, the fluorescence intensity of the enzymatic products is constant from pH 3–9 This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cbz-ala4)2-rhodamine involves the coupling of rhodamine 110 with four alanine residues protected by benzyloxycarbonyl groups. The reaction typically proceeds through the following steps:
Protection of Alanine Residues: Alanine residues are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected alanine residues are then coupled to rhodamine 110 using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques like column chromatography to obtain pure (Cbz-ala4)2-rhodamine.
Industrial Production Methods
Industrial production of (Cbz-ala4)2-rhodamine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection and Coupling: The protection and coupling reactions are scaled up using industrial reactors.
Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
(Cbz-ala4)2-rhodamine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free alanine residues.
Oxidation: The rhodamine core can undergo oxidation reactions, leading to changes in its fluorescent properties.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Hydrolysis: Free alanine residues and rhodamine 110.
Oxidation: Oxidized derivatives of rhodamine 110.
Substitution: Substituted derivatives of (Cbz-ala4)2-rhodamine.
相似化合物的比较
(Cbz-ala4)2-rhodamine is unique due to its specific structure and fluorescent properties. Similar compounds include:
(Cbz-arg)2-rhodamine: Contains arginine residues instead of alanine, used for different biochemical assays.
(Cbz-phe-arg)2-rhodamine: Contains phenylalanine and arginine residues, used for detecting specific proteinases.
(Cbz-ala-ala)2-rhodamine: Contains two alanine residues, used for measuring lysosomal serine proteinase activity.
These compounds differ in their amino acid composition, which affects their specificity and applications in biochemical assays.
属性
IUPAC Name |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZIFCCPUGUDQD-GINFTPBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149695-85-2 | |
| Record name | Bis(N-benzyloxycarbonyltetraalanyl)rhodamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


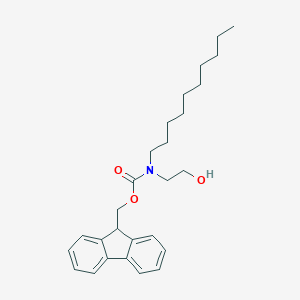
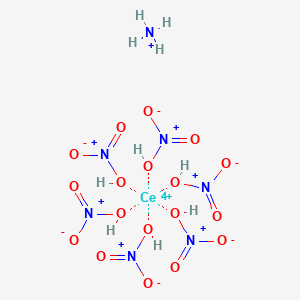

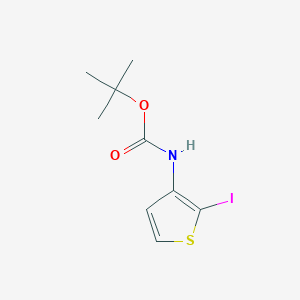

![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
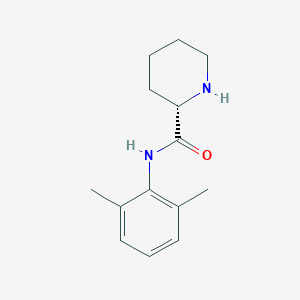

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
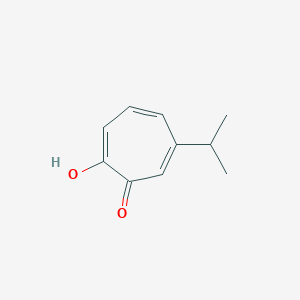
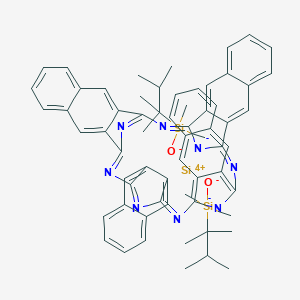
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)

